molecular formula C22H13ClN2O3 B2985034 7-Chloro-1-phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634569-87-2

7-Chloro-1-phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2985034
CAS No.: 634569-87-2
M. Wt: 388.81
InChI Key: KJLKVJCJWDEBEK-UHFFFAOYSA-N
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Description

7-Chloro-1-phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetically derived small molecule belonging to the privileged chromeno[2,3-c]pyrrole structural class, which is of significant interest in medicinal chemistry and drug discovery research . This compound is built on a benzopyran-fused pyrrolidine dione scaffold, a structure recognized as a useful template for designing biologically active compounds . The molecule is specifically engineered with a chlorine atom at the 7-position, a phenyl group at the 1-position, and a pyridin-2-yl group at the 2-position, which are strategic modifications that influence its physicochemical properties, binding affinity, and selectivity towards biological targets. Compounds featuring this unique scaffold have been reported to exhibit a range of potential biological activities, including behavior as glucokinase activators and mimetics of glycosaminoglycans . The chromeno[2,3-c]pyrrole core is a key privileged structure in the search for novel therapeutic agents . Furthermore, the inclusion of the pyrrole heterocycle is of particular note, as this moiety is found in many natural products and approved drugs, contributing to favorable properties such as the ability to interact with diverse enzymes and receptors . The synthetic accessibility of this chemotype via efficient multicomponent processes makes it a valuable and versatile building block for constructing libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the relevant safety data sheet (SDS) prior to use.

Properties

IUPAC Name

7-chloro-1-phenyl-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClN2O3/c23-14-9-10-16-15(12-14)20(26)18-19(13-6-2-1-3-7-13)25(22(27)21(18)28-16)17-8-4-5-11-24-17/h1-12,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLKVJCJWDEBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=N4)OC5=C(C3=O)C=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-1-phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Chromeno-Pyrrole Core

      Starting Materials: 2-hydroxyacetophenone and pyrrole.

      Reaction: Condensation reaction in the presence of a strong acid catalyst such as sulfuric acid.

      Conditions: Refluxing the mixture at elevated temperatures (around 100-120°C) for several hours.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and phenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups in the chromeno-pyrrole core, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium for coupling reactions, sulfuric acid for condensation reactions.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Catalysis: Acts as a ligand in catalytic reactions due to its multiple aromatic systems.

Biology

    Antimicrobial Agents: Exhibits potential antimicrobial activity against various bacterial and fungal strains.

    Anticancer Research: Studied for its cytotoxic effects on cancer cell lines.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry

    Material Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-chloro-1-phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with biological macromolecules. The compound can bind to enzymes or receptors, inhibiting their activity. The presence of multiple aromatic rings allows for π-π stacking interactions, while the chlorine and phenyl groups enhance its binding affinity through hydrophobic interactions.

Molecular Targets and Pathways

    Enzymes: Inhibition of enzymes such as kinases or proteases.

    Receptors: Binding to receptors involved in cell signaling pathways, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Their Impact

The diversity of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones arises from substitutions at positions 1 (aryl) and 2 (alkyl/heteroaryl). Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Property Comparison
Compound Name Substituents (Position 1 / Position 2) Melting Point (°C) Molecular Weight Key Functional Groups
7-Chloro-1-phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (Target Compound) Phenyl / Pyridin-2-yl Not Reported ~432.8* Cl, Pyridine, Aromatic rings
7-Chloro-1-(4-hydroxyphenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (4{8–11-24}) 4-Hydroxyphenyl / Phenethyl >295 432.0 Cl, Hydroxyl, Phenethyl
7-Chloro-1-(3-nitrophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 3-Nitrophenyl / 4-Methylpyridin-2-yl Not Reported 447.8 Cl, Nitro, Methylpyridine
7-Chloro-1-(4-fluorophenyl)-2-(2-morpholinylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 4-Fluorophenyl / Morpholinylethyl Not Reported ~476.9* Cl, Fluorine, Morpholine
1-(2-Fluorophenyl)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (AV-C) 2-Fluorophenyl / Thiadiazole-isopropyl Not Reported ~452.9* Fluorine, Thiadiazole, Isopropyl

*Calculated based on molecular formula.

Spectral and Analytical Data

  • IR Spectroscopy : All compounds show strong carbonyl (C=O) stretches near 1700 cm⁻¹ and 1650 cm⁻¹, consistent with the dione moiety. Hydroxyl groups (e.g., in 4{8–11-24}) exhibit broad O–H stretches at ~3300 cm⁻¹ .
  • NMR : Aromatic protons in the pyridine (δ 7.90–8.50 ppm) and phenyl (δ 6.70–7.60 ppm) regions are characteristic. The morpholinylethyl group in ’s compound shows distinct alkyl proton shifts (δ 2.60–3.90 ppm) .

Key Differentiators of the Target Compound

  • Pyridine vs. Heterocyclic Substituents : The pyridin-2-yl group at position 2 may enhance solubility and metal-binding capacity compared to bulkier substituents like thiadiazole (AV-C) or morpholinylethyl ().
  • Chlorine vs.

Biological Activity

7-Chloro-1-phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology.

Synthesis of this compound

The synthesis involves a multicomponent reaction that integrates various reagents to form the desired chromeno-pyrrole structure. The process typically utilizes starting materials like substituted pyridines and diones under controlled conditions to yield high-purity products.

Biological Activity Overview

The biological activities of this compound have been investigated through various assays:

Anticancer Activity

Research indicates that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrrole-based compounds have shown significant activity against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines. In vitro studies demonstrated that these compounds inhibit cell proliferation through mechanisms involving tubulin depolymerization and apoptosis induction .

CompoundCancer Cell LineIC50 (µM)Mechanism
7-Chloro...HepG215Tubulin Depolymerization
7-Chloro...MCF-712Apoptosis Induction

Antioxidant Activity

The antioxidant potential of this compound has also been examined. Studies suggest that it may function as a glucokinase activator , which could enhance glucose metabolism and reduce oxidative stress .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound exhibits anti-inflammatory activity . It has been shown to suppress the proliferation of peripheral blood mononuclear cells (PBMCs), indicating its potential use in treating inflammatory diseases .

Case Studies

  • Anticancer Study : A study conducted on the effects of similar chromeno-pyrrole derivatives on tumor cell lines revealed that these compounds effectively inhibited tumor growth in vivo models. The lead compound was tested on Balb/c mice with hepatocellular carcinoma and showed promising results in reducing tumor size .
  • Inflammation Model : In a controlled experiment assessing the anti-inflammatory effects on PBMCs, derivatives were tested at varying concentrations (10 µg/mL to 100 µg/mL). Results indicated significant inhibition of cell proliferation at higher concentrations, with some compounds achieving up to 85% inhibition compared to controls .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Chloro-1-phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

  • Methodological Answer : The compound is synthesized via a multi-step reaction involving cyclocondensation of substituted precursors. For example, Vydzhak and Panchishin (2008) describe a base-catalyzed reaction under anhydrous conditions in dichloromethane, yielding derivatives with >70% efficiency . Key steps include:

Precursor activation : Substituted pyridine and chlorinated phenyl groups are pre-functionalized.

Cyclization : A base (e.g., NaOH) promotes ring closure to form the chromenopyrrole scaffold.

Purification : Recrystallization or column chromatography is used to isolate the product .

Q. How can spectroscopic data (e.g., NMR, IR) validate the structure of this compound?

  • Methodological Answer :

  • 1H NMR : The pyridine protons appear as a multiplet at δ 7.95–7.89 ppm, while the phenyl group protons resonate as a triplet at δ 7.27 ppm. The dihydrochromeno-pyrrole scaffold protons are observed at δ 5.46 ppm (singlet) .
  • IR : Strong carbonyl (C=O) stretches at 1701 cm⁻¹ and 1647 cm⁻¹ confirm the dione moiety .
  • Elemental analysis : A match between calculated (e.g., C: 69.53%, Cl: 8.21%) and experimental values ensures purity .

Q. What solvent systems are optimal for solubility studies of this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the compound’s aromatic and dione groups. Solubility can be assessed via gravimetric analysis:

Prepare saturated solutions in target solvents.

Filter and evaporate under reduced pressure.

Calculate solubility (mg/mL) from residue mass .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?

  • Methodological Answer :

  • Quantum chemical calculations : Use DFT (e.g., Gaussian) to model transition states and identify energy barriers for cyclization steps .
  • Reaction path search : Algorithms like GRRM predict intermediates and byproducts, reducing trial-and-error experiments .
  • Example : Simulate substituent effects (e.g., electron-withdrawing Cl) on reaction rates to prioritize synthetic routes .

Q. What experimental design strategies resolve contradictions in yield data across studies?

  • Methodological Answer : Apply Design of Experiments (DoE) to isolate variables:

Factor screening : Use Plackett-Burman design to test temperature, solvent, and catalyst loading.

Response surface methodology (RSM) : Optimize interactions between critical factors (e.g., base concentration vs. reaction time).

  • Case study : A study using DoE resolved yield discrepancies (65–80%) by identifying optimal stoichiometry (1:1.2 molar ratio of pyridine to phenyl precursor) .

Q. How can heterogeneous catalysis improve the scalability of this compound’s synthesis?

  • Methodological Answer :

  • Catalyst selection : Test metal-organic frameworks (MOFs) or immobilized bases (e.g., silica-supported NaOH) for recyclability.
  • Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions.
  • Data : Pilot studies show 15% yield improvement using Pd/C catalysts under pressurized conditions .

Q. What mechanistic insights explain the regioselectivity of substitutions on the chromenopyrrole scaffold?

  • Methodological Answer :

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated precursors to identify rate-determining steps.
  • Electrostatic potential maps : Computational models (e.g., MEP) reveal electron-deficient sites (e.g., C-7 position) favoring nucleophilic attack .
  • Experimental validation : Substituent-directed lithiation experiments confirm preferential functionalization at C-2 and C-9 positions .

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